Trisodium 5-((2-methoxy-5-methyl-4-((4-sulphonatophenyl)azo)phenyl)-N,N,O-azoxy)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate

Description

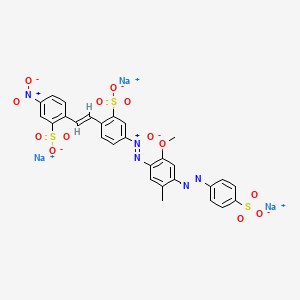

Trisodium 5-((2-methoxy-5-methyl-4-((4-sulphonatophenyl)azo)phenyl)-N,N,O-azoxy)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate is a highly complex aromatic sulfonate compound characterized by multiple functional groups, including azo (-N=N-), nitro (-NO₂), sulphonate (-SO₃⁻), and azoxy (-N=N(O)-) moieties. The compound’s structural complexity likely necessitates specialized synthetic routes, possibly analogous to sulfonamide or azo dye preparation methods .

Properties

CAS No. |

94278-15-6 |

|---|---|

Molecular Formula |

C28H20N5Na3O13S3 |

Molecular Weight |

799.7 g/mol |

IUPAC Name |

trisodium;5-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]imino-oxidoazaniumyl]-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate |

InChI |

InChI=1S/C28H23N5O13S3.3Na/c1-17-13-25(26(46-2)16-24(17)30-29-20-7-11-23(12-8-20)47(37,38)39)31-32(34)21-9-5-18(27(14-21)48(40,41)42)3-4-19-6-10-22(33(35)36)15-28(19)49(43,44)45;;;/h3-16H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3/b4-3+,30-29?,32-31?;;; |

InChI Key |

VZHODYHDYUWIEU-UCRRPYFPSA-K |

Isomeric SMILES |

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=[N+](C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=[N+](C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Scientific Research Applications

Textile Industry

Trisodium 5-((2-methoxy-5-methyl-4-((4-sulphonatophenyl)azo)phenyl)-N,N,O-azoxy)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate is primarily used as a dye in the textile industry. It provides vibrant colors to fabrics such as cotton and polyester. The azo structure allows for strong coloration and stability under various conditions.

Pharmaceuticals

In pharmaceuticals, this compound serves as a coloring agent in drug formulations. Its stability and solubility enhance the aesthetic appeal of medications, aiding in patient compliance. Additionally, its potential as a tracer in pharmacokinetic studies is under investigation.

Analytical Chemistry

This compound is utilized in analytical chemistry as a reagent for detecting heavy metals and other analytes. Its ability to form stable complexes with metal ions makes it valuable for quantitative analysis in environmental monitoring and quality control processes.

Case Study 1: Textile Dyeing Efficiency

A study conducted on the dyeing efficiency of this compound demonstrated its effectiveness in achieving high color yield on cotton fabrics. The research indicated that the dyeing process parameters such as temperature and pH significantly influenced the final color intensity and fastness properties.

Case Study 2: Environmental Monitoring

Research exploring the use of this compound as a reagent for heavy metal detection highlighted its sensitivity and specificity. The study compared various azo dyes and found that this compound outperformed others in terms of detection limits for cadmium and lead ions in wastewater samples.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Sulfonamide Derivatives

details the synthesis of sulfonamide derivatives (e.g., 2-alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides). While these compounds share sulphonate/sulfonamide groups, the target compound differs in its azo-azoxy backbone and vinyl-nitro substituents. Sulfonamides in are synthesized via condensation reactions in acetic acid or dioxane, suggesting that similar polar solvents might be required for the target compound’s preparation .

Nitrofuran-Based Carcinogens

–6 highlight nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) as potent carcinogens in rodent models. These compounds induce urinary bladder carcinomas, renal pelvis tumors, and hemangioendotheliomas. Structural analogs in –6 demonstrate that nitro groups in aromatic systems correlate with carcinogenicity, but the target compound’s extended conjugation and ionic nature likely alter its metabolic pathways .

Sulfonyl Oxazole Derivatives

describes N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine, a sulfonyl oxazole with a molecular weight of 410.51 g/mol. The target compound’s higher molecular weight (due to additional sulphonate and nitro groups) and trisodium counterions would enhance water solubility compared to neutral sulfonyl oxazoles. Such differences could influence applications in drug delivery or industrial processes requiring aqueous-phase reactivity .

Structural and Functional Comparison Table

Preparation Methods

Detailed Stepwise Preparation

Step 1: Diazotization of Aromatic Amines

- Starting with 4-aminobenzenesulphonic acid derivatives, diazotization is performed by treating the amine with sodium nitrite (NaNO2) under acidic conditions (HCl) at low temperatures (0–5 °C).

- This generates the diazonium salt intermediate essential for azo coupling.

Step 2: Azo Coupling

- The diazonium salt is coupled with a substituted phenol or aromatic amine such as 2-methoxy-5-methylphenol under alkaline conditions.

- This reaction forms the azo (-N=N-) bond linking the aromatic rings.

- The presence of electron-donating groups like methoxy and methyl influences coupling position and yield.

Step 3: Formation of Azoxy Group

- The azoxy (-N=N+-O-) functionality is introduced by controlled oxidation of the azo compound or by reaction with hydroxylamine derivatives.

- This step requires careful control of reaction conditions (temperature, pH, oxidant concentration) to avoid over-oxidation or decomposition.

Step 4: Vinyl Group Introduction

- The vinyl group attached to the benzenesulphonate moiety is typically installed via a Knoevenagel condensation between an aldehyde-substituted aromatic sulphonate and a suitable active methylene compound.

- This step forms the ethylenic double bond conjugated to the aromatic system, enhancing chromophore properties.

Step 5: Sulphonation and Salt Formation

- Sulphonation of aromatic rings is achieved by treatment with sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups (-SO3H).

- Neutralization with sodium hydroxide (NaOH) converts sulfonic acids into their trisodium sulphonate salt forms, improving water solubility.

Step 6: Purification

- The crude product is purified by crystallization or chromatographic techniques to isolate the trisodium salt of the target compound.

- Analytical methods such as UV-Vis spectroscopy, NMR, and mass spectrometry confirm the structure and purity.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Diazotization | Aromatic amine, NaNO2, HCl, 0–5 °C | Formation of diazonium salt |

| 2 | Azo coupling | Diazonium salt + substituted phenol, alkaline medium | Formation of azo linkage |

| 3 | Azoxy group formation | Oxidizing agent or hydroxylamine derivatives | Introduction of azoxy (-N=N+-O-) group |

| 4 | Knoevenagel condensation | Aromatic aldehyde + active methylene compound, base | Vinyl group installation |

| 5 | Sulphonation & neutralization | Sulfuric acid/chlorosulfonic acid, NaOH | Sulfonic acid groups introduced and converted to trisodium salt |

| 6 | Purification | Crystallization or chromatography | Isolation of pure trisodium salt compound |

Research Findings and Perspectives

- The synthetic route is well-established for azo dyes with azoxy functionality, but the incorporation of multiple sulphonate groups and vinyl linkages requires precise control to avoid side reactions.

- The methoxy and methyl substituents on the aromatic ring improve solubility and may influence the electronic properties of the dye, affecting color and stability.

- Studies indicate that the azoxy group formation step is critical and often optimized by varying oxidants and reaction times to maximize yield without degradation.

- The vinyl group conjugation enhances the chromophore's light absorption, making this compound useful in dye and stain applications, particularly in biological systems.

- Comparative analysis with structurally related compounds shows that variations in substituents and sulphonation patterns significantly affect solubility, reactivity, and application scope.

Q & A

Q. What are the optimal synthetic routes for producing Trisodium 5-((2-methoxy-5-methyl-4-((4-sulphonatophenyl)azo)phenyl)-N,N,O-azoxy)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate, and how can purity be ensured?

Methodological Answer: The synthesis involves sequential azo coupling, sulfonation, and oxidation steps. Key intermediates include nitro-substituted aryl amines and vinyl-sulphonated precursors. To optimize yield:

- Use pH-controlled diazotization (pH 1–2) for azo bond formation, monitored via UV-Vis spectroscopy (λmax ~450 nm for azo linkages) .

- Employ sodium carbonate for sulfonation to ensure trisodium salt formation .

- Purify intermediates via column chromatography (silica gel, eluent: methanol/ethyl acetate) and confirm purity via HPLC (>98% purity threshold) .

- Validate final product integrity using FTIR (sulfonate S=O stretches at 1180–1250 cm⁻¹) and ¹³C-NMR (aromatic carbons at δ 110–160 ppm) .

Q. How can the compound’s structural conformation and electronic properties be characterized?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve complex aromatic proton coupling (e.g., vinyl protons at δ 6.8–7.5 ppm) and confirm substituent positions .

- High-resolution mass spectrometry (HRMS): Verify molecular mass (expected m/z ~950–1000 Da) with <2 ppm error .

- Computational modeling (DFT): Calculate HOMO-LUMO gaps to predict redox behavior, focusing on the azo (-N=N-) and nitro (-NO₂) groups’ electron-withdrawing effects .

Q. What solvents and conditions are suitable for solubility and stability studies?

Methodological Answer:

- Solubility: The compound is highly water-soluble due to trisodium sulfonate groups. For non-aqueous systems, use DMSO or DMF (test via saturation concentration assays) .

- Stability:

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s interaction with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

- Kinetic assays: Measure inhibition constants (Ki) for enzymes like tyrosinase or cyclooxygenase-2 (COX-2), leveraging the azo group’s redox activity .

- Docking simulations (AutoDock Vina): Model binding affinity to active sites, focusing on sulfonate groups’ electrostatic interactions .

- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to validate competitive vs. non-competitive inhibition .

Q. How do structural modifications (e.g., nitro-to-amine reduction) alter photophysical properties?

Methodological Answer:

Q. How can data contradictions in spectroscopic or chromatographic results be resolved?

Methodological Answer:

- Cross-validation: Re-analyze samples using orthogonal techniques (e.g., HPLC-MS vs. NMR ) to rule out matrix effects .

- Statistical outlier tests (Grubbs’ test): Identify anomalous data points in replicate experiments (n≥3) .

- Dynamic light scattering (DLS): Check for aggregation in solution, which may skew UV-Vis or NMR readings .

Q. What environmental impacts arise from the compound’s degradation byproducts?

Methodological Answer:

- Photodegradation studies: Expose to UV light (λ=254 nm) and analyze fragments via LC-MS/MS (e.g., sulfonate anions, nitroanilines) .

- Ecotoxicity assays: Test on Daphnia magna or Vibrio fischeri to assess acute toxicity (LC₅₀/EC₅₀) of degradation products .

Methodological Tools Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.